Carthamidin Carthamidin Carthamidin is a tetrahydroxyflavanone that is (S)-naringenin substituted by an additional hydroxy group at position 6. It has a role as a plant metabolite. It is a tetrahydroxyflavanone, a member of 4'-hydroxyflavanones and a (2S)-flavan-4-one. It derives from a (S)-naringenin.
Brand Name: Vulcanchem
CAS No.: 479-54-9
VCID: VC21345613
InChI: InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-4,6,11,16,18-20H,5H2/t11-/m0/s1
SMILES: C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol

Carthamidin

CAS No.: 479-54-9

Cat. No.: VC21345613

Molecular Formula: C15H12O6

Molecular Weight: 288.25 g/mol

* For research use only. Not for human or veterinary use.

Carthamidin - 479-54-9

CAS No. 479-54-9
Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
IUPAC Name (2S)-5,6,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)11-5-9(17)13-12(21-11)6-10(18)14(19)15(13)20/h1-4,6,11,16,18-20H,5H2/t11-/m0/s1
Standard InChI Key NPLTVGMLNDMOQE-NSHDSACASA-N
Isomeric SMILES C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O
SMILES C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O
Canonical SMILES C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=C(C=C3)O

Chemical Structure and Properties

Physical and Chemical Properties

Carthamidin demonstrates several notable physical and chemical properties that influence its biological activity and research applications. While specific data for pure carthamidin is limited in the search results, related properties can be inferred from its derivatives and similar flavonoids.

The compound undergoes various chemical reactions, particularly oxidation reactions that lead to the formation of isocarthamidin. The hydroxylation pattern in carthamidin is particularly significant as it imparts distinct biological activities compared to its parent compound naringenin.

Biological Activities and Pharmacological Effects

Anticancer Properties

One of the most significant biological activities of carthamidin is its anticancer effect, particularly against breast cancer cells. Research has demonstrated that carthamidin strongly inhibits the proliferation of MCF-7 breast cancer cells in vitro, with an IC50 value of 128.65 μg/mL at 24 hours, as determined by the MTT test .

The anticancer mechanism of carthamidin appears to involve multiple pathways:

  • Induction of apoptosis, validated through AO/EB labeling and laser confocal microscopy, which showed upregulation of pro-apoptotic cell markers .

  • Elevation of reactive oxygen species (ROS) production in treated cancer cells .

  • Cell membrane disruption, as evidenced by increased lactate dehydrogenase (LDH) leakage, particularly at concentrations of 100 μg/mL .

  • Cell cycle arrest in the G0/G1 phase, with flow cytometry analysis showing 82.9% of cells halted in this phase .

The molecular basis for these effects has been investigated through molecular docking studies, which reveal that carthamidin has significant binding affinity with Notch receptors (NOTCH 1-4) and p53, with binding scores ranging from -5.027 to -7.402 kcal/mol .

Antioxidant Activity

Carthamidin exhibits remarkable antioxidant properties, often exceeding those of related flavonoids. Comparative studies have shown that carthamidin possesses superior radical scavenging activity compared to its precursor naringenin.

The antioxidant capacity of carthamidin has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which revealed significantly lower IC50 values for carthamidin compared to naringenin, indicating stronger antioxidant potential. The following table illustrates this comparative antioxidant activity:

CompoundIC50 (mg/L)
Carthamidin4.0
Naringenin50.1
Mixture (Carthamidin + Isocarthamidin)14.3

This data demonstrates that carthamidin's IC50 value is approximately 12.5 times lower than that of naringenin, signifying substantially higher antioxidant activity.

Synthesis and Production Methods

Microbial Transformation

Carthamidin can be synthesized through the microbial transformation of naringenin, a flavonoid commonly found in citrus fruits. This biotransformation approach represents an efficient method for producing carthamidin under controlled conditions.

One particularly effective approach involves the use of the yeast Rhodotorula marina in an aerated bioreactor. This process achieves a conversion efficiency of 0.31 mg of carthamidin per mg of naringenin, with total product concentrations reaching approximately 233 mg/L under optimized conditions.

Industrial Production Considerations

For larger-scale production, biotransformation processes are generally preferred due to their efficiency and cost-effectiveness. Beyond Rhodotorula marina, other microorganisms such as Aspergillus niger have also been utilized in controlled bioreactors for carthamidin production.

These biotransformation approaches typically involve:

  • Selection of appropriate microorganisms with specific enzyme capabilities

  • Optimization of growth conditions and bioreactor parameters

  • Use of naringenin as the primary substrate

  • Purification and isolation of the final carthamidin product

Research Applications

Model Compound for Flavonoid Studies

Carthamidin serves as a valuable model compound in the study of flavonoid transformations and reactions. Its specific hydroxylation pattern and chemical behavior provide insights into structure-activity relationships within the broader flavonoid class.

Comparison with Related Compounds

Relationship to Naringenin

Carthamidin is derived from naringenin through hydroxylation processes. This structural modification significantly enhances its biological activity, particularly its antioxidant capacity, as evidenced by the significantly lower IC50 values in DPPH assays.

Future Research Directions

The current body of research on carthamidin points to several promising avenues for future investigation:

  • Further elucidation of the molecular mechanisms underlying carthamidin's anticancer effects, particularly its interactions with Notch receptors and p53.

  • Exploration of potential synergistic effects when carthamidin is combined with established cancer therapies.

  • Investigation of carthamidin's bioavailability, pharmacokinetics, and in vivo efficacy.

  • Development of optimized biotransformation processes for more efficient production of carthamidin for research and potential commercial applications.

  • Broader examination of carthamidin's effects on other cancer types beyond breast cancer.

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